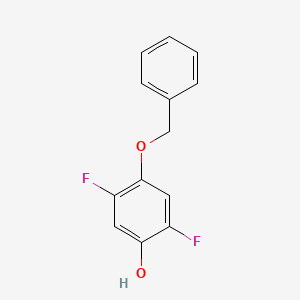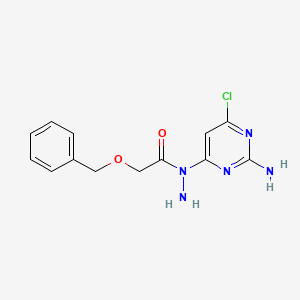
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Hydrazide Formation: The acetohydrazide moiety can be introduced by reacting the chlorinated pyrimidine with hydrazine hydrate under reflux conditions.
Benzyloxy Substitution: The final step involves the substitution of the benzyloxy group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the amino group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated position of the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N-(2-Amino-4-chloropyrimidin-6-YL)-2-(benzyloxy)acetohydrazide: Similar structure with different substitution pattern.
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(methoxy)acetohydrazide: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyloxy group may enhance its lipophilicity and ability to interact with biological membranes.
特性
分子式 |
C13H14ClN5O2 |
|---|---|
分子量 |
307.73 g/mol |
IUPAC名 |
N-(2-amino-6-chloropyrimidin-4-yl)-2-phenylmethoxyacetohydrazide |
InChI |
InChI=1S/C13H14ClN5O2/c14-10-6-11(18-13(15)17-10)19(16)12(20)8-21-7-9-4-2-1-3-5-9/h1-6H,7-8,16H2,(H2,15,17,18) |
InChIキー |
CRAIHGWGIXKPDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC(=O)N(C2=CC(=NC(=N2)N)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


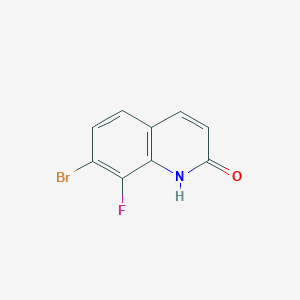

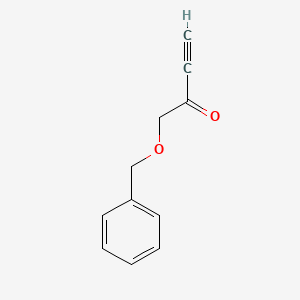
![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)
![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)
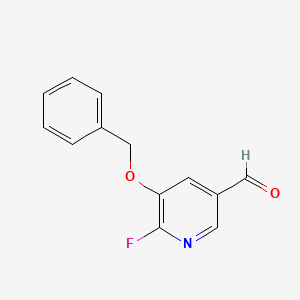

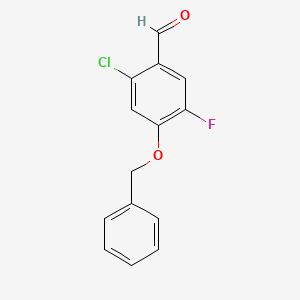
![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)

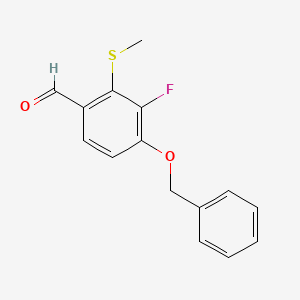

![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
